molecular formula C4H4O2 B1670635 Diketene CAS No. 674-82-8

Diketene

Cat. No.: B1670635
CAS No.: 674-82-8
M. Wt: 84.07 g/mol
InChI Key: WASQWSOJHCZDFK-UHFFFAOYSA-N
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Description

Diketene is an organic compound with the molecular formula C₄H₄O₂, often represented as (CH₂CO)₂. It is a member of the oxetane family and is formed by the dimerization of ketene (H₂C=C=O). This compound is a colorless liquid that is widely used as a reagent in organic chemistry .

Mechanism of Action

Target of Action

Diketene, with the molecular formula C4H4O2, is an organic compound formed by the dimerization of ketene . It is a member of the oxetane family and is used as a reagent in organic chemistry . The primary targets of this compound are the molecules of ketene or allene and CO2 during pyrolysis techniques .

Mode of Action

This compound interacts with its targets through a process known as pyrolysis. This process involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere . It can lead to a change in the chemical composition and physical phase of the targets .

Biochemical Pathways

This compound is a precursor to the formation of either two molecules of ketene, or allene and CO2 using pyrolysis techniques . The formation of ketene has a lower barrier than the formation of allene and CO2 under standard conditions . The formation of allene and co2 is favored thermodynamically under standard conditions of temperature and pressure .

Pharmacokinetics

It’s known that this compound readily hydrolyzes in water forming acetoacetic acid . Its half-life in water is approximately 45 minutes at 25 °C at 2 < pH < 7 .

Result of Action

The result of this compound’s action depends on the conditions under which it is used. For instance, in the presence of bases, amines, mineral acids, or Lewis acids, a violent polymerization of this compound will occur, accompanied by gas evolution . This can lead to the formation of various organic compounds, including α-diketones .

Biochemical Analysis

Biochemical Properties

Diketene interacts with various biomolecules in biochemical reactions. For instance, this compound reacts with alcohols and amines to form the corresponding acetoacetic acid derivatives . This process is sometimes referred to as acetoacetylation . The nature of these interactions is primarily chemical, involving the formation of new covalent bonds.

Cellular Effects

It’s also known that this compound readily hydrolyzes in water forming acetoacetic acid , which can influence cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a precursor in the formation of either two molecules of ketene, or allene and CO2 using pyrolysis techniques . The formation of ketene has a lower barrier than the formation of allene and CO2 under standard conditions . This suggests that this compound exerts its effects at the molecular level through its ability to form other compounds.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in laboratory settings. This compound readily hydrolyzes in water forming acetoacetic acid . Its half-life in water is approximately 45 minutes at 25°C at 2 < pH < 7 . This suggests that this compound is relatively unstable in aqueous environments and degrades over time.

Metabolic Pathways

This compound is involved in the formation of either two molecules of ketene, or allene and CO2 using pyrolysis techniques This suggests that this compound may play a role in metabolic pathways involving these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

Diketene is primarily produced by the dimerization of ketene. Ketene itself is generated by the pyrolysis of acetic acid or acetic anhydride at high temperatures (750-780°C) in the presence of a catalyst such as triethyl phosphate . The ketene gas is then cooled to around 8-10°C to form this compound .

Industrial Production Methods

On an industrial scale, this compound is produced by the continuous dimerization of ketene. The process involves passing ketene gas through a reactor where it dimerizes to form this compound. The reaction is typically carried out at temperatures between 0-10°C to ensure high yields and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

Diketene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, typically at room temperature.

    Acetoacetylation: Alcohols or amines, often in the presence of a base such as pyridine.

    Cycloaddition: Alkenes, under UV light or heat.

Major Products

    Acetoacetic acid: from hydrolysis.

    Acetoacetate esters and amides: from acetoacetylation.

    Cyclobutane derivatives: from cycloaddition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form a wide range of derivatives through acetoacetylation and cycloaddition reactions. Its strained ring structure makes it more reactive than its monomeric form, ketene, allowing for a broader range of applications in organic synthesis .

Properties

IUPAC Name

4-methylideneoxetan-2-one
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InChI

InChI=1S/C4H4O2/c1-3-2-4(5)6-3/h1-2H2
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InChI Key

WASQWSOJHCZDFK-UHFFFAOYSA-N
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Canonical SMILES

C=C1CC(=O)O1
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Molecular Formula

C4H4O2
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DSSTOX Substance ID

DTXSID9027289
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Molecular Weight

84.07 g/mol
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Physical Description

Diketene, stabilized appears as a colorless liquid with a disagreeable odor. Slightly less dense than water. Irritates skin and eyes. Used to make paints and pharmaceuticals., Liquid, Colorless liquid with a disagreeable odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

127 °C
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Flash Point

93 °F (NFPA, 2010), 90 °F, 93.2 °F (34 °C) - closed cup, 93 °F (33.9 °C) - open cup, 93 °F (34 °C) - closed cup, 33 °C c.c.
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Solubility

Very slightly soluble in water in which it decomposes slowly, Miscible with most organic solvents. Miscible with hexane, Slightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °C), octane, cyclohexane, and methyl cyclohexane, Soluble in common organic solvents, Solubility in water at 25 °C: slowly hydrolyzes
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Density

1.0877 g/cu cm at 20 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02
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Vapor Density

2.9 (Air = 1), Relative vapor density (air = 1): 2.9
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Vapor Pressure

10.7 [mmHg], VP: 1.07 kPa at 20 °C, 10.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1
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Color/Form

Colorless liquid; turns brownish-yellow upon standing at room temperature, Colorless liquid when pure, Light colored liquid

CAS No.

674-82-8
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Melting Point

-6.5 °C, Heat of Fusion at Melting Point = 1.44X10+7 Joules kmol, -7 °C
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Synthesis routes and methods I

Procedure details

106 g of benzaldehyde are dissolved in 150 ml of toluene with 2 g of zinc acetate dihydrate and 1.5 ml of acetic acid in a stirred apparatus, under a nitrogen atmosphere. Ketene gas, which can easily be produced on a laboratory scale by splitting of diketene by means of heat (compare Houben-Weyl, Volume VII/4, page 80; and Org. Syntheses. Coll. Vol. V, page 679) is passed into this solution at 30° to 40° C. in the course of 3 to 4 hours. When 92 to 96% of the benzaldehyde has reacted, determined by analysis by gas chromatography, the addition of ketene is interrupted and the reaction mixture is subsequently stirred for a further brief period and transferred to a VA steel low-pressure autoclave. 4 g of 92% pure sodium hydroxide powder are added and the toluene and excess benzaldehyde are distilled off over a descending condenser into a receiver. The viscous, light-colored residue is then heated at 180° C. for 1 hour and, after cooling to about 100° C., the resulting reaction product is taken up in 700 ml of water and dissolved by adding 140 ml of 20% strength ammonia. After addition of about 20 g of active charcoal, the mixture is stirred at 60° to 70° C. for a further brief period and clarified by filtration and the filtrate is acidified with 30% strength hydrochloric acid until it gives a clearly acid reaction. Cinnamic acid thereby precipitates in white crystals, which are filtered off with suction, washed with a little acidified cold water and dried at 70° C. in a drying cabinet.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
zinc acetate dihydrate
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Carroll and Bader (M. F. Carroll and A. R. Bader, J. Am. Chem. Soc., Vol. 75, 5400-5402(1953)) disclose the acidcatalyzed reactions of diketene with ketones which yielded 2,2-disubstituted-4-methyl-6-keto-1,3-dioxenes, many reactions of which dioxenes paralleled those of diketene. The adduct of diketene with acetone yielded 2,2,6-trimethyl-1,3-dioxen-4-one (TKD); the reactions of TKD with methanol or 1-butanol to yield methyl acetoacetate or n-butyl acetoacetate are exemplified.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 100 ml three-necked round bottom flask equipped with a dry ice condenser, magnetic stirrer, gas inlet and thermometer was charged with 40 ml of diethoxymethane, 5.0 g of ethyl 3-ethoxypropionate and 1.00 g dodecane (an internal standard for gas-liquid chromatography analysis), and the flask was placed in a 30° C. water bath. Ketene gas, produced by cracking diketene in a 550° C. furnace, was added until the solution became saturated. A portion (0.1143 g) of the catalyst prepared as described above and stored for one week at room temperature, was added on the tip of the thermometer. An exothermic reaction ensued, briefly raising the pot temperature to 80° C. The mixture was kept saturated with ketene for 30 minutes. The mixture was then analyzed by gas-liquid chromatography, and it was found that the 0.1143 g of catalyst had produced 17.3 g of ethyl 3-ethoxypropionate, not including the 5 grams added at the start. This catalyst was thus capable of producing 156 g of ethyl 3-ethoxypropionate for each gram of catalyst.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

For this example, the alkyl ketene dimer used was palmitoyl (C16) ketene dimer, a typical fatty acid ketene dimer. The ketene dimer was prepared by dissolving 27.5 grams palmitoyl chloride in 200 mL ethyl acetate in a 500 mL Erlenmeyer flask. Then, 10.1 grams triethylamine was dissolved in 50 mL ethyl acetate and placed into an addition funnel. The solution of triethylamine was dripped slowly into the stirring acid chloride solution. A white precipitate began to form almost immediately; this white precipitate was triethylamine hydrochloride. The solution was stirred for one hour after all of the triethylamine was added. The triethylamine hydrochloride was filtered out of the solution, and the filtrate, a clear, golden-yellow solution, was evaporated under reduced pressure to yield a light yellow, waxy solid, palmitoyl ketene dimer. The yield was virtually quantitative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl ketene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fatty acid ketene dimer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27.5 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
10.1 g
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diketene
Reactant of Route 2
Diketene
Reactant of Route 3
Diketene
Reactant of Route 4
Diketene
Reactant of Route 5
Diketene
Reactant of Route 6
Diketene
Customer
Q & A

Q1: What is the molecular formula and weight of diketene?

A1: this compound has the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol.

Q2: What is the structure of this compound?

A2: this compound exists primarily as 4-methylene-oxetan-2-one. [] This structure has been confirmed by infrared (IR) spectroscopy studies of this compound isolated in cryogenic matrices. []

Q3: What is the reactivity of this compound?

A3: this compound is a highly reactive compound due to its strained four-membered ring structure and acts as an acetylketene equivalent. [] It readily reacts with nucleophiles like alcohols and amines, primarily at the carbonyl group. [, , ] This reactivity makes this compound a versatile building block in organic synthesis.

Q4: How does the structure of this compound relate to its reactivity?

A4: The strained four-membered ring of this compound contributes significantly to its reactivity. [] It readily undergoes ring-opening reactions with nucleophiles, leading to a variety of derivatives. [] The presence of both a carbon-carbon double bond and a carbonyl group provides multiple sites for reactions with both nucleophiles and electrophiles. []

Q5: How does ultraviolet (UV) light affect this compound?

A6: this compound exhibits different photochemical behavior depending on the wavelength of UV light used. It is photostable under near-UV irradiation (λ > 300 nm). [] Irradiation with middle-UV light (280 nm > λ > 240 nm and λ = 225 nm) leads to decomposition, producing products such as ketene (CH2═C═O), cyclopropanone, allene (CH2═C═CH2), carbon dioxide, and cyclobutane-1,3-dione. []

Q6: What computational chemistry methods have been used to study this compound?

A7: Density Functional Theory (DFT) calculations, coupled with Natural Bond Orbital (NBO) analysis, have been employed to elucidate the electronic structure and reactivity of this compound. [, ] These studies provide insights into the molecular orbitals involved in photochemical reactions and the influence of Lewis acids on reaction selectivity. [, ]

Q7: How stable is this compound?

A8: this compound is known to dimerize, especially at elevated temperatures. [] To enhance its stability, this compound is often stored at low temperatures and polymerization inhibitors are added. [, ]

Q8: How does the presence of acetic acid affect the stability of this compound?

A9: Acetic acid is a common impurity in this compound production. [] While a small amount of acetic acid is tolerable, high concentrations can negatively impact the stability of this compound during storage. [] Processes for preparing high-purity this compound often involve deep refrigeration and film evaporation techniques to minimize acetic acid content. []

Q9: Are there any specific storage recommendations for this compound?

A10: this compound should be stored at low temperatures under an inert atmosphere to prevent dimerization and minimize contact with moisture and air. []

Q10: Can this compound be used in polymerization reactions?

A11: Yes, this compound can participate in polymerization reactions. It has been successfully copolymerized with monomers like 1,3-dioxolane and tetrahydrofuran using cationic initiators. [, ] The resulting copolymers have a random distribution of monomer units. [, ]

Q11: What role does this compound play in the synthesis of acetoacetic acid derivatives?

A12: this compound is a crucial intermediate in the industrial production of acetoacetic acid derivatives. [] It reacts with alcohols to form acetoacetic esters and with amines to produce acetoacetamides. [] These derivatives find widespread applications as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. []

Q12: How is this compound used in the production of heterocyclic compounds?

A13: this compound is a versatile reagent for synthesizing various heterocyclic compounds. For instance, it reacts with hydrazines to yield pyrazolones, with amidines to give pyrimidines, and with thioureas to afford thiobarbituric acid derivatives. [, ] These heterocyclic compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. [, ]

Q13: Is this compound toxic?

A14: Yes, this compound is considered toxic. Studies have shown that it can cause significant damage to the liver and lungs. [, ] Exposure to this compound can lead to oxidative stress, as evidenced by increased malondialdehyde (MDA) levels and decreased reduced glutathione (GSH) levels in serum. []

Q14: What are the safety precautions for handling this compound?

A15: this compound should be handled with extreme caution due to its toxicity and reactivity. Always use appropriate personal protective equipment, such as gloves, goggles, and a respirator, when working with this compound. [, ] Handle this compound only in well-ventilated areas or under a fume hood to minimize the risk of inhalation.

Q15: How is this compound analyzed?

A16: Gas chromatography (GC) is a common method for analyzing this compound and its byproducts. [] Using a thermal conductivity detector (TCD) and appropriate temperature programming, this compound can be separated and quantified, even in the presence of acetic anhydride, acetic acid, and acetone. [] Internal standards are often employed to improve the accuracy and precision of the analysis. []

Q16: What is the environmental impact of this compound?

A17: While specific information regarding the ecotoxicological effects of this compound is limited in the provided research, its chemical properties suggest potential hazards. Given its reactivity and toxicity, this compound released into the environment could pose risks to aquatic life and potentially contribute to air pollution. []

Q17: Are there any strategies for managing this compound waste?

A18: Responsible waste management is crucial for minimizing the environmental impact of this compound. Implementing strategies like waste minimization, recycling, and proper disposal methods can help mitigate potential risks. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.